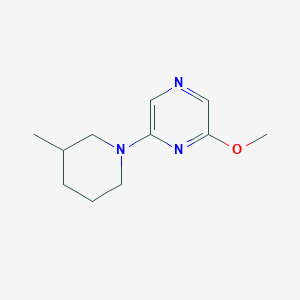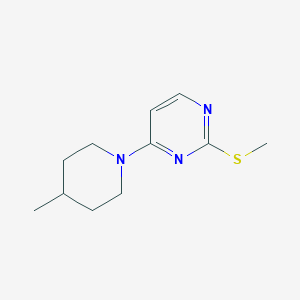![molecular formula C18H24N4O2 B6459924 8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 2549030-04-6](/img/structure/B6459924.png)
8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound belongs to the class of pyrido[2,3-d]pyrimidines, which are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . Pyrido[2,3-d]pyrimidines exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code:1S/C24H29N7O2.ClH/c1-15-19-14-27-24 (28-20-8-7-18 (13-26-20)30-11-9-25-10-12-30)29-22 (19)31 (17-5-3-4-6-17)23 (33)21 (15)16 (2)32;/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3, (H,26,27,28,29);1H . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .科学研究应用
Antiproliferative Activity
Pyrido[2,3-d]pyrimidines, including the compound , exhibit antiproliferative activity . This means they can inhibit cell growth, making them potentially useful in the treatment of diseases characterized by abnormal cell proliferation, such as cancer .
Antimicrobial Activity
Compounds of this class also exhibit antimicrobial activity . This suggests potential applications in the development of new antimicrobial agents, which could be particularly valuable given the increasing prevalence of antibiotic-resistant bacteria .
Anti-inflammatory and Analgesic Activity
Pyrido[2,3-d]pyrimidines have been found to have anti-inflammatory and analgesic properties . This could make them useful in the development of new drugs for the treatment of conditions characterized by inflammation and pain .
Hypotensive Activity
These compounds have been found to have hypotensive activity , suggesting potential applications in the treatment of high blood pressure .
Antihistaminic Activity
Pyrido[2,3-d]pyrimidines also exhibit antihistaminic activity . This means they could potentially be used in the development of new antihistamine drugs for the treatment of allergies .
Inhibition of Cyclin-dependent Kinase 4 (Cdk4)
The introduction of a methyl substituent at the C-5 position of the pyrido[2,3-d]pyrimidin-7-one template is sufficient to confer excellent selectivity for Cdk4 vs other Cdks and representative tyrosine kinases . This makes them potent inhibitors of Cdk4, a cell cycle kinase. Inhibition of Cdk4 is expected to provide an effective method for the treatment of proliferative diseases such as cancer .
作用机制
Target of Action
The compound “8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known to provide ligands for several receptors in the body . .
Mode of Action
It is known that pyrido[2,3-d]pyrimidines can interact with various receptors in the body . The interaction with these targets can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Pyrido[2,3-d]pyrimidines are known to interact with various receptors, which can influence multiple biochemical pathways .
Pharmacokinetics
It is known that pyrido[2,3-d]pyrimidines are extensively metabolized .
Result of Action
One compound in the pyrido[2,3-d]pyrimidine class was found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nm .
未来方向
属性
IUPAC Name |
8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methylpyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-12-9-16(24)22(13-5-2-3-6-13)17-15(12)10-19-18(20-17)21-8-4-7-14(23)11-21/h9-10,13-14,23H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXPTIFCTNJTRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=NC(=NC=C12)N3CCCC(C3)O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-cyclopentyl-2-(3-hydroxypiperidin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methoxy-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrimidine](/img/structure/B6459848.png)
![4-methoxy-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B6459852.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-(thiophen-3-yl)benzamide](/img/structure/B6459854.png)
![2-{4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6459859.png)
![4-{2-[5-(pyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]ethyl}-1,4-oxazepan-5-one](/img/structure/B6459863.png)
![4-[1-(5-methoxypyrimidin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6459882.png)
![4-methoxy-6-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6459885.png)


![2-methyl-6-[(oxetan-2-yl)methoxy]pyrazine](/img/structure/B6459915.png)
![4,6-dimethyl-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B6459922.png)
![8-cyclopentyl-5-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6459936.png)
![2-[2-(methylsulfanyl)pyrimidin-4-yl]-octahydro-1H-isoindole](/img/structure/B6459944.png)
![4-{6-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6459948.png)